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molecular formula C10H9IN2 B1402299 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile CAS No. 1257637-93-6

1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

Cat. No. B1402299
M. Wt: 284.1 g/mol
InChI Key: RGCQZLXZGCKIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575360B2

Procedure details

1-(5-Iodo-pyridin-2-yl)-cyclobutane carbonitrile (4.0 g, 14 mmol) was combined with water (5.0 mL), glacial AcOH (5.0 mL) and concentrated sulfuric acid (5.0 mL). The homogeneous solution was heated to reflux (external bath: 115° C.). After 5 h, the solution was cooled to room temperature and poured into water (10 mL) and Et2O (15 mL). The layers were separated and the Et2O layer was discarded. The aqueous layer was adjusted to pH 4.5-5 by the addition of 2M aq. NaOH and then extracted with CH2Cl2 (3×50 mL). The combined CH2Cl2 layers were washed with brine, dried over MgSO4, filtered and concentrated to yield 3.92 g of 1-(5-iodo-pyridin-2-yl)-cyclobutane carboxylic acid, m/z 304.4 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:12]#N)[CH2:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.[OH2:14].CC(O)=[O:17].S(=O)(=O)(O)O>CCOCC>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:12]([OH:17])=[O:14])[CH2:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
IC=1C=CC(=NC1)C1(CCC1)C#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The homogeneous solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to pH 4.5-5 by the addition of 2M aq. NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 mL)
WASH
Type
WASH
Details
The combined CH2Cl2 layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC=1C=CC(=NC1)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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